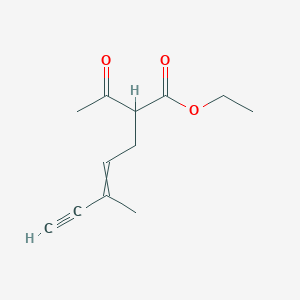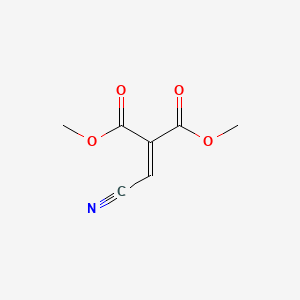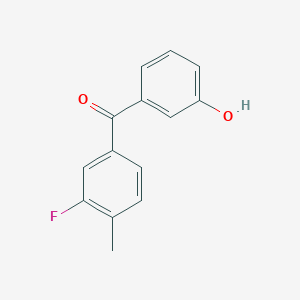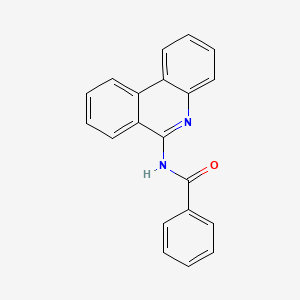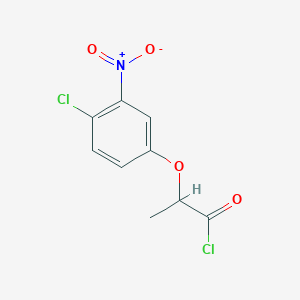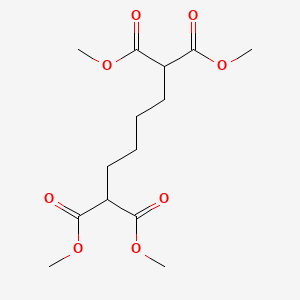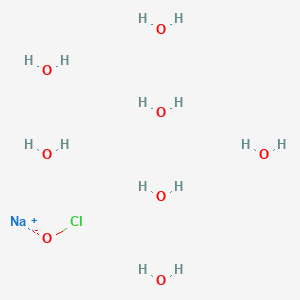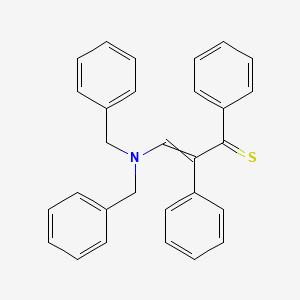
3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione is an organic compound characterized by its unique structure, which includes a dibenzylamino group, two phenyl groups, and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione typically involves the reaction of dibenzylamine with appropriate precursors under controlled conditions. One common method involves the use of benzyl bromide and phenylalanine derivatives, followed by a series of reactions including condensation and cyclization . The reaction conditions often require the use of solvents like diethyl ether and catalysts such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione involves its interaction with specific molecular targets. It acts by binding to receptors or enzymes, thereby modulating their activity. For example, in the context of neuromuscular blocking agents, it may act as an agonist or antagonist at nicotinic receptors, affecting muscle contraction . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- Dibenzylamino-1-methylcyclohexanol
- Dibenzylamino-1-trifluoromethylcyclohexanol
- 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid
Comparison: 3-(Dibenzylamino)-1,2-diphenylprop-2-ene-1-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. While other dibenzylamino derivatives may share some structural features, the presence of the thione group in this compound allows for unique interactions and applications .
Propiedades
Número CAS |
63168-04-7 |
|---|---|
Fórmula molecular |
C29H25NS |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
3-(dibenzylamino)-1,2-diphenylprop-2-ene-1-thione |
InChI |
InChI=1S/C29H25NS/c31-29(27-19-11-4-12-20-27)28(26-17-9-3-10-18-26)23-30(21-24-13-5-1-6-14-24)22-25-15-7-2-8-16-25/h1-20,23H,21-22H2 |
Clave InChI |
CLKSWKMGQQMRMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=C(C3=CC=CC=C3)C(=S)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


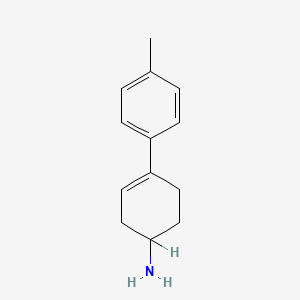
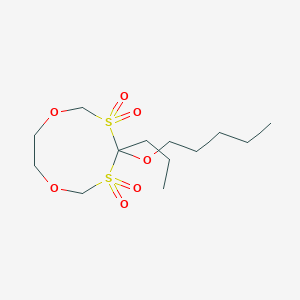
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)

